3-(Boc-aminomethyl)-2-chloropyridine

Description

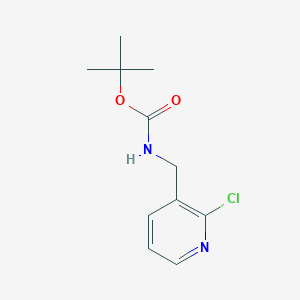

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-chloropyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTHPLQSAWWVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)-2-chloropyridine typically involves the protection of the aminomethyl group with a Boc group followed by chlorination of the pyridine ring. One common method involves the following steps:

Protection of Aminomethyl Group: The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Chlorination of Pyridine Ring: The protected aminomethyl pyridine is then subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)-2-chloropyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted pyridines with various functional groups.

Deprotection Reactions: Formation of 3-aminomethyl-2-chloropyridine.

Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry

- Role as an Intermediate : This compound acts as an intermediate in synthesizing pharmaceutical compounds targeting neurological and inflammatory diseases. The Boc protection allows for selective reactions while maintaining the integrity of the amine functionality.

- Mechanism of Action : In medicinal applications, it can be converted into active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The deprotection of the Boc group reveals the active amine, facilitating interactions critical for therapeutic efficacy.

Organic Synthesis

- Building Block for Complex Molecules : 3-(Boc-aminomethyl)-2-chloropyridine is utilized as a building block in synthesizing complex organic molecules, including heterocycles and natural product analogs. Its reactivity allows for various substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Reactions Involved :

- Substitution Reactions : The chlorine atom can be substituted using reagents like sodium azide or potassium thiolate.

- Deprotection Reactions : Under acidic conditions, the Boc group can be removed to yield free amines.

- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Material Science

- Development of Novel Materials : The compound is employed in developing materials with specific electronic or photonic properties. Its unique structure enables the creation of functionalized materials that are essential in advanced applications.

Biological Research

- Study of Enzyme Inhibitors : It is utilized in researching enzyme inhibitors and receptor modulators. The compound's ability to form stable interactions with biological targets makes it valuable in pharmacological studies.

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)-2-chloropyridine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The Boc group provides stability during synthesis and can be removed to reveal the active amine functionality, which can then engage in hydrogen bonding, ionic interactions, or covalent bonding with the target.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Chloropyridine isomers exhibit distinct reactivities in Suzuki–Miyaura (SM) and Buchwald–Hartwig (BH) couplings:

- 2-Chloropyridine: Prone to dimerization under nickel catalysis (e.g., Ni(cod)(dppf)), forming inactive dimeric complexes that hinder cross-coupling yields. For example, Nelson et al.

- Analogous 3-chloropyridines show higher reactivity than 2-chloropyridines in SM couplings, with yields up to 42% using NiBr2 catalysts .

- 4-Chloropyridine : Exhibits superior reactivity in SM couplings, achieving up to 92% yield with aryl bromides/iodides .

Table 1: Reactivity of Chloropyridine Derivatives in Cross-Coupling Reactions

Role in Catalysis and Selectivity

- 2-Chloropyridine as an Additive: Enhances enantioselectivity (up to 92% ee) in Rh2(S-TPPTTL)4-catalyzed cyclopropanations of ortho-substituted diazo compounds.

Toxicity and Bioactivation

- 2-Chloropyridine Moieties: Associated with DNA damage in human lymphoma cells when metabolized via S9 liver fractions. The Boc group in 3-(Boc-aminomethyl)-2-chloropyridine may mitigate this risk by altering metabolic pathways .

Structural Analogues

Table 2: Comparison of Chloropyridine Derivatives

Biological Activity

3-(Boc-aminomethyl)-2-chloropyridine is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound's structure features a tert-butoxycarbonyl (Boc) protected amino group, which enhances its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanism of action, cellular effects, and applications in scientific research.

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways.

Target Enzymes:

- Transaminases: Related compounds have shown interactions with ω-transaminases, which catalyze the enantioselective amination of ketones using simple amines as amino donors. This suggests a potential role for this compound in synthesizing pharmacologically active compounds .

Mode of Action:

- The Boc group enhances lipophilicity, improving cellular absorption and distribution. This property is crucial for the compound's efficacy in biological systems .

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling: It modulates signaling pathways such as the Jak/Stat pathway, which is pivotal in regulating immune responses and cell growth .

- Gene Expression: The compound has been implicated in altering gene expression profiles, contributing to its therapeutic effects.

Dosage Effects

The effects of this compound vary with dosage:

- Lower Doses: At lower concentrations, it exhibits therapeutic properties by inhibiting critical signaling pathways.

- Higher Doses: Increased dosages may lead to cytotoxic effects or altered metabolic responses in cellular models .

Research Applications

This compound serves as a versatile building block in various fields:

Case Studies

Several studies have highlighted the biological activity of related pyridine derivatives, providing insights into the potential applications of this compound:

- Antimicrobial Activity: A series of pyridine derivatives demonstrated significant activity against gram-positive bacteria and mycobacterial strains, suggesting that similar compounds could exhibit antimicrobial properties .

- Cytotoxicity Profiles: Research on related compounds indicated varying degrees of cytotoxicity against cancer cell lines, emphasizing the need for further exploration of this compound's effects on different cell types .

Q & A

Basic: What are the common synthetic routes for preparing 3-(Boc-aminomethyl)-2-chloropyridine, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves introducing the Boc-protected aminomethyl group to a 2-chloropyridine scaffold. A common approach is to use palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example:

- Boc Protection : Tert-butyloxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine) .

- Aminomethylation : A Mannich-type reaction or reductive amination may attach the aminomethyl group to the pyridine ring.

- Chlorination : If starting from a non-chlorinated precursor, chlorination can be achieved using POCl₃ or other chlorinating agents under controlled temperatures (60–100°C) .

Key Conditions : - Catalyst choice (e.g., Pd/dppf for cross-coupling) .

- Solvent selection (polar aprotic solvents like DMF or THF enhance reactivity).

- Temperature control to avoid Boc-group deprotection (<100°C) .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Quantum chemistry packages like GAMESS enable density functional theory (DFT) calculations to model electronic effects. For instance:

- Frontier Molecular Orbital Analysis : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The Boc group may sterically hinder the chloropyridine ring, reducing accessibility for catalysts .

- Transition State Modeling : Simulate Suzuki-Miyaura coupling reactions to identify rate-limiting steps. Studies show 2-chloropyridine derivatives exhibit lower reactivity due to electron-withdrawing Cl and steric bulk from the Boc group .

- Solvent Effects : Use implicit solvent models (e.g., PCM in GAMESS) to optimize reaction media .

Basic: What spectroscopic techniques are optimal for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations for C=O (Boc) at ~1680–1720 cm⁻¹ and C-Cl at ~550–600 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₄ClN₂O₂: 257.07 Da) .

Advanced: What strategies mitigate contradictory data in regioselectivity when functionalizing this compound?

Methodological Answer:

Contradictions often arise from competing electronic and steric effects:

- Catalyst Tuning : Use bulky ligands (e.g., XPhos) to direct coupling to less hindered positions. Nickel catalysts (e.g., [NiCl(o-tol)(dppf)]) improve reactivity with chloropyridines .

- Directing Groups : Temporarily install a removable group (e.g., boronic esters) to steer functionalization. For example, fluorination with MgF₂-based catalysts achieves 100% selectivity for 2-fluoropyridine derivatives .

- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature. Short durations favor kinetic products, while prolonged heating may shift selectivity .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity : Similar to 2-chloropyridine, it may irritate mucous membranes. Use fume hoods and PPE (gloves, goggles) .

- Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .

- Waste Disposal : Neutralize with dilute NaOH before disposal to detoxify chlorinated byproducts .

Advanced: How does the Boc-protecting group influence the electronic environment of the chloropyridine ring, and what experimental approaches validate these effects?

Methodological Answer:

- Electronic Effects : The Boc group is electron-withdrawing, reducing electron density at the pyridine ring. This deactivates the ring toward electrophilic substitution but enhances stability in cross-couplings.

- Validation Methods :

- Hammett Constants : Measure substituent effects on reaction rates to quantify electronic contributions.

- X-ray Crystallography : Resolve bond lengths to assess conjugation between the Boc group and the ring .

- Electrochemical Analysis : Cyclic voltammetry reveals shifts in reduction potentials due to electronic modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.